3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Overview
Description
3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
Mechanism of Action
Target of Action
The primary target of 3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus a key player in cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction disrupts the normal functioning of CDK2, leading to changes in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from entering the S phase where DNA replication occurs. As a result, cell proliferation is hindered, which can have downstream effects on tumor growth in cancerous cells .
Pharmacokinetics
The compound’s degree of lipophilicity, which is its affinity for a lipid environment, allows it to diffuse easily into cells .
Result of Action
The result of the compound’s action is significant inhibition of cell proliferation . Most notably, it has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116, compared to other compounds . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
In terms of cellular effects, 3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has been shown to have potential antitumor activities against several human cancer cell lines . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyrimidine with an alkyne in the presence of a copper catalyst to form the triazole ring . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and the use of specific solvents and catalysts .
Chemical Reactions Analysis
3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted triazolopyrimidines with different functional groups .
Scientific Research Applications
Comparison with Similar Compounds
3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, but with a different core structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar triazolopyrimidine scaffold, but with different substituents and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potent biological activities, particularly its ability to inhibit specific enzymes involved in cancer cell proliferation .
Properties
IUPAC Name |
3-propan-2-yltriazolo[4,5-d]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6/c1-4(2)13-7-5(11-12-13)6(8)9-3-10-7/h3-4H,1-2H3,(H2,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRRUVSDZBYKMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2N=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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